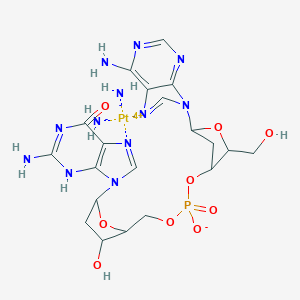

Cisplatin-deoxy(adenosine monophosphate guanosine) adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The Cisplatin-deoxy(adenosine monophosphate guanosine) adduct, also known as cisplatin-d(ApG)adduct or d(ApG)-cis-diammine dichloroplatinum (II) adduct , is a complex molecule that involves the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . It is a unique second messenger molecule formed in different cell types and tissues .

Synthesis Analysis

The synthesis of this adduct involves the DNA-damaging chemotherapeutic drug cisplatin and the innate immune-activating STING agonist MSA-2 . These conjugates showed great potential as multispecific small-molecule drugs against pancreatic cancer .Molecular Structure Analysis

The molecular structure of this adduct is complex and involves the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . The structure of this adduct is still under investigation and more research is needed to fully understand its molecular structure .Chemical Reactions Analysis

The chemical reactions involving this adduct are complex and involve the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . More research is needed to fully understand the chemical reactions involving this adduct .Physical And Chemical Properties Analysis

The physical and chemical properties of this adduct are complex and involve the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . More research is needed to fully understand the physical and chemical properties of this adduct .Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this adduct involve further investigation into its molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . There is also interest in exploring the potential of this adduct as a therapeutic agent for cancer .

Propriétés

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O9P.2H2N.Pt/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33;;;/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33);2*1H2;/q;2*-1;+4/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNPJEJDQASSEO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O.[NH2-].[NH2-].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N12O9PPt+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) | |

CAS RN |

119637-81-9 |

Source

|

| Record name | Cisplatin-deoxy(adenosine monophosphate guanosine) adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)